molecular formula C17H16F2N4O B6461344 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548996-70-7

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461344
CAS RN: 2548996-70-7
M. Wt: 330.33 g/mol
InChI Key: XSGIHPSTPFKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, commonly known as 2-TBIPP, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is an enzyme that plays a key role in the transmission of electrical signals in the nervous system. 2-TBIPP is a promising agent for use in the study of neurological disorders, such as Alzheimer’s and Parkinson’s diseases, as well as in the development of new drugs and treatments.

Scientific Research Applications

2-TBIPP has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on learning and memory, as well as to investigate the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders such as Alzheimer’s and Parkinson’s diseases. It has also been used to study the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on other physiological processes, such as synaptic plasticity and neurotransmission.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-TBIPP in laboratory experiments is its ability to selectively inhibit 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. This makes it an ideal tool for studying the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, 2-TBIPP is not very stable in solution, and it can be difficult to obtain consistent results due to its low solubility in many solvents.

Future Directions

The potential applications of 2-TBIPP are vast, and there are a number of future directions that can be explored. These include the development of new drugs and treatments for neurological disorders, the development of new techniques for studying the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders, and the study of the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on other physiological processes. Additionally, there is potential for the use of 2-TBIPP in drug delivery systems and for the development of novel compounds with similar properties.

Synthesis Methods

2-TBIPP can be synthesized from a variety of starting materials, including 2-tert-butyl-N-(2,5-difluorophenyl)imidazole-6-carboxylic acid and a suitable amine. The reaction is carried out in a solvent such as dichloromethane, followed by purification and crystallization. The yields of the reaction are typically around 60-70%.

properties

IUPAC Name

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-17(2,3)14-9-23-15(21-14)7-6-12(22-23)16(24)20-13-8-10(18)4-5-11(13)19/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIHPSTPFKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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